molecular formula C24H25NO2 B3754149 N-(diphenylmethyl)-4-(3-methylphenoxy)butanamide

N-(diphenylmethyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3754149
M. Wt: 359.5 g/mol
InChI Key: GGFCSKVZPLLILZ-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-4-(3-methylphenoxy)butanamide is a synthetic butanamide derivative characterized by a diphenylmethyl group attached to the amide nitrogen and a 3-methylphenoxy substituent at the fourth position of the butanamide chain. Its molecular structure combines aromatic bulk (diphenylmethyl) with moderate lipophilicity (3-methylphenoxy), making it a candidate for pharmacological studies, particularly in receptor-binding applications.

Properties

IUPAC Name

N-benzhydryl-4-(3-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-19-10-8-15-22(18-19)27-17-9-16-23(26)25-24(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-8,10-15,18,24H,9,16-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFCSKVZPLLILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-(3-methylphenoxy)butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Diphenylmethyl Intermediate: This step involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst to form diphenylmethane.

    Preparation of the 3-Methylphenoxy Intermediate: This intermediate is synthesized by reacting 3-methylphenol with an appropriate alkylating agent, such as methyl iodide, under basic conditions.

    Coupling Reaction: The final step involves the coupling of the diphenylmethyl intermediate with the 3-methylphenoxy intermediate in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(diphenylmethyl)-4-(3-methylphenoxy)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties among N-(diphenylmethyl)-4-(3-methylphenoxy)butanamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight Key Features/Applications Evidence Source
This compound Diphenylmethyl, 3-methylphenoxy ~351.4 (calc.) High aromatic bulk; potential enzyme inhibition
N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide 3-Acetylphenyl, 4-chloro-2-methylphenoxy 353.8 Increased lipophilicity (Cl substituent); research standard
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 3-Amino-2-methylphenyl, 2,4-dichlorophenoxy ~373.3 (calc.) Polar amino group; possible prodrug candidate
4-Methoxybutyrylfentanyl 4-Methoxyphenyl, 1-(2-phenylethyl)piperidin-4-yl 424.5 Opioid receptor affinity; controlled substance
(S)-N-[(2R,4S,5S)-...-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Morpholine, tetrahydropyrimidinone ~650 (calc.) Complex peptidomimetic; antiviral research

Key Observations :

  • Aromatic Bulk : The diphenylmethyl group offers steric hindrance, which may influence binding to hydrophobic enzyme pockets compared to smaller substituents like acetylphenyl .
  • Pharmacological Profiles : Piperidine-containing derivatives (e.g., 4-Methoxybutyrylfentanyl) exhibit marked receptor affinity, while the target compound’s lack of a basic nitrogen (as in piperidine) suggests divergent therapeutic targets .

Biological Activity

N-(diphenylmethyl)-4-(3-methylphenoxy)butanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α .

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with similar compounds. A comparison table is presented below:

Compound NameStructure SimilarityBiological ActivityNotes
N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamideSimilar backboneModerate enzyme inhibitionContains an amino group which alters activity
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)butanamideSimilar backboneHigh anti-inflammatory activityContains methoxy and amino groups

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, researchers administered the compound to LPS-induced inflammatory models in vitro. The findings revealed that treatment with this compound significantly reduced levels of IL-1β and IL-6 mRNA expression without exhibiting hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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